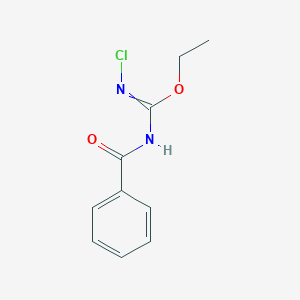
Ethyl N-benzoyl-N'-chlorocarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-benzoyl-N’-chlorocarbamimidate is an organic compound with the molecular formula C10H11ClN2O2 It is a derivative of carbamimidate, featuring both benzoyl and ethyl groups attached to the nitrogen atoms
Preparation Methods
The synthesis of Ethyl N-benzoyl-N’-chlorocarbamimidate typically involves the reaction of ethyl carbamimidate with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Ethyl N-benzoyl-N’-chlorocarbamimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoylurea and ethylamine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
Ethyl N-benzoyl-N’-chlorocarbamimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl N-benzoyl-N’-chlorocarbamimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
Ethyl N-benzoyl-N’-chlorocarbamimidate can be compared with other carbamimidate derivatives, such as:
Methyl N-benzoyl-N’-chlorocarbamimidate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-benzoyl-N’-bromocarbamimidate: Similar structure but with a bromine atom instead of chlorine.
Ethyl N-benzoyl-N’-fluorocarbamimidate: Similar structure but with a fluorine atom instead of chlorine.
Properties
CAS No. |
62432-59-1 |
|---|---|
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
ethyl N-benzoyl-N'-chlorocarbamimidate |
InChI |
InChI=1S/C10H11ClN2O2/c1-2-15-10(13-11)12-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) |
InChI Key |
QYHRLQBITLXPBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NCl)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















